N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)
Description
“N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” is a complex organic compound that features a furan ring, a pyridine ring, and a benzenesulfonamide group
Properties
IUPAC Name |
2-[benzenesulfonyl(furan-2-ylmethyl)amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(22-21-13-16-6-4-10-20-12-16)15-23(14-17-7-5-11-27-17)28(25,26)18-8-2-1-3-9-18/h1-13H,14-15H2,(H,22,24)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGZRTVOVJANO-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)NN=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)N/N=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the pyridin-3-ylmethylidene hydrazine intermediate: This involves the condensation of pyridine-3-carbaldehyde with hydrazine.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the pyridin-3-ylmethylidene hydrazine intermediate under suitable conditions to form the desired product.
Introduction of the benzenesulfonamide group: This step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridin-3-ylmethylidene group can be reduced to form the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the furan, pyridine, and benzenesulfonamide groups suggests potential biological activity, including enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings might facilitate binding to hydrophobic pockets, while the benzenesulfonamide group could form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(2-oxoethyl)benzenesulfonamide: Lacks the pyridin-3-ylmethylidene group.
N-(pyridin-3-ylmethyl)-N-(2-oxoethyl)benzenesulfonamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-N-(2-oxo-2-hydrazinyl)ethylbenzenesulfonamide: Lacks the pyridin-3-ylmethylidene group.
Uniqueness
The uniqueness of “N-(furan-2-ylmethyl)-N-{2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide” lies in its combination of the furan, pyridine, and benzenesulfonamide groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
